4-Nitro-2-(trifluoromethyl)phenol chemical properties

4-Nitro-2-(trifluoromethyl)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol

A Note on Isomer Specificity: This guide focuses on the chemical and physical properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2) . This specific isomer is well-documented in scientific literature, providing a robust dataset for a comprehensive technical review. While the user requested information on 4-Nitro-2-(trifluoromethyl)phenol, the principles of reactivity, spectroscopy, and the influence of the functional groups discussed herein are largely applicable to other isomers, with predictable variations based on the substitution pattern.

Introduction

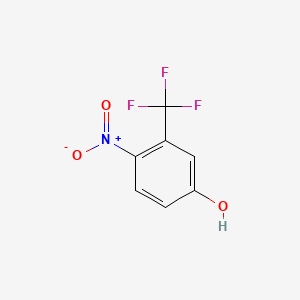

4-Nitro-3-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Characterized by a phenol ring substituted with two powerful electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—its chemical behavior is dictated by a unique interplay of inductive and resonance effects. The trifluoromethyl group, in particular, is a prized substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a detailed exploration of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this versatile chemical intermediate.

Core Chemical and Physical Properties

The presence of the hydroxyl, nitro, and trifluoromethyl groups imparts distinct and measurable properties to the molecule. It typically appears as a yellow to orange crystalline solid at room temperature.[2][4]

| Property | Value | Source |

| CAS Number | 88-30-2 | [4] |

| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |

| Molecular Weight | 207.11 g/mol | [4] |

| Appearance | Yellow crystalline powder/solid | [2][6] |

| Melting Point | 76-79 °C | [5][6] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [5][6] |

| Water Solubility | 5000 mg/L (5 g/L) at 25 °C | [2][4] |

| pKa | 6.07 | [2][4] |

| LogP (Octanol/Water) | 2.68 at 23 °C | [5] |

Causality Behind the Properties:

-

Acidity (pKa): The pKa of 6.07 is significantly lower than that of phenol (pKa ≈ 10), indicating substantially higher acidity.[2][4] This is a direct consequence of the potent electron-withdrawing nature of both the para-nitro and meta-trifluoromethyl groups. These groups stabilize the resulting phenoxide anion through a combination of resonance (nitro group) and strong inductive effects (both groups), facilitating the deprotonation of the hydroxyl group.[7]

-

Solubility: While the trifluoromethyl group increases lipophilicity, the polar nitro and hydroxyl groups allow for a moderate water solubility of 5 g/L.[1][4] It is also readily soluble in organic solvents like methanol, ethanol, and acetone.[2][5]

Synthesis and Purification

A well-established method for synthesizing 4-Nitro-3-(trifluoromethyl)phenol involves the diazotization of its corresponding aniline precursor, 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis of the diazonium salt.[8] This pathway avoids the challenges of direct nitration of 3-(trifluoromethyl)phenol, which can lead to a mixture of isomers.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from established methodologies for converting aromatic amines to phenols.[8]

-

Preparation of Amine Solution: 3-(Trifluoromethyl)-4-nitro-aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath to form the amine salt.

-

Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred amine salt slurry. The temperature must be strictly maintained between 0-5 °C to prevent the premature decomposition of the resulting diazonium salt.

-

Removal of Excess Nitrous Acid: A small amount of urea is added to quench any excess nitrous acid, which could lead to unwanted side reactions.

-

Hydrolysis: The clear solution of the diazonium salt is added slowly to a boiling aqueous solution of copper sulfate. The copper sulfate acts as a catalyst to facilitate the hydrolysis of the diazonium salt to the desired phenol. The use of an organic co-solvent like xylene can significantly improve yields.[8]

-

Isolation and Purification: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed by distillation. The crude product, a solid, is then purified.

Purification Method:

The most common method for purification is recrystallization. Crystallizing the crude product from a solvent system such as a benzene or a petroleum ether/benzene mixture yields the purified yellow crystalline phenol.[6]

Caption: Synthesis workflow for 4-Nitro-3-(trifluoromethyl)phenol.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The electronic environment created by the substituents results in a distinct spectroscopic signature.

| Technique | Key Features and Observations |

| ¹H NMR | The aromatic region will show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts are dictated by their positions relative to the three functional groups. |

| ¹³C NMR | Distinct signals are expected for each of the seven carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. The chemical shifts are influenced by the electron-withdrawing effects of the substituents. |

| ¹⁹F NMR | A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly sensitive and unambiguous method for confirming the presence of the -CF₃ moiety. |

| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)- Asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹)- Strong C-F stretching bands (~1100-1300 cm⁻¹) |

| UV-Vis | In acidic solution, an absorption maximum (λmax) is observed around 280 nm. In basic solution (e.g., 1% NaOH), the formation of the phenoxide ion shifts the absorption to longer wavelengths, with maxima around 300 nm and 395 nm.[2] |

| Mass Spec (EI) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (207.11). Fragmentation patterns can provide further structural information.[4][9] |

Reactivity Profile

The reactivity of 4-Nitro-3-(trifluoromethyl)phenol is governed by its three functional groups. The highly electron-deficient nature of the aromatic ring and the acidity of the phenolic proton are its most prominent chemical characteristics.

-

Acidity and Nucleophilicity: The hydroxyl proton is readily abstracted by bases to form a nucleophilic phenoxide. This anion can participate in Williamson ether synthesis or form esters via reactions with acyl chlorides (Schotten-Baumann reaction).[10]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., H₂, Pd/C; SnCl₂/HCl). This transformation is a critical step for introducing new functionalities and is widely used to synthesize more complex derivatives for pharmaceutical applications.

-

Nucleophilic Aromatic Substitution (SₙAr): While the electron-withdrawing groups strongly activate the ring for SₙAr, the positions are not optimally substituted for this reaction compared to other isomers. However, under forcing conditions, displacement of a suitable leaving group on the ring could be possible.

Caption: Key reactivity pathways of 4-Nitro-3-(trifluoromethyl)phenol.

Applications and Field Insights

The unique combination of functional groups makes this compound a valuable building block in several fields.

-

Drug Discovery and Medicinal Chemistry: The trifluoromethyl group is a bioisostere for chlorine and is often incorporated into drug candidates to block metabolic oxidation, increase lipophilicity, and improve cell membrane permeability.[3] 4-Nitro-3-(trifluoromethyl)phenol serves as an intermediate in the synthesis of bioactive molecules, including Platelet-Activating Receptor 4 (PAR4) inhibitors, which have potential as antithrombotic agents.[6]

-

Agrochemicals: This compound has been used in the formulation of pesticides and herbicides.[2] Its most notable application is as a selective lampricide (under the trade names TFM or Lamprecide) used to control invasive sea lamprey populations in freshwater systems.[6]

-

Chemical Research: It is used as a reagent and starting material for synthesizing a wide range of substituted aromatic compounds.[2] The nitro group provides a synthetic handle for further functionalization, making it a versatile platform for developing novel chemical entities.

Safety and Handling

As a toxic and irritating substance, 4-Nitro-3-(trifluoromethyl)phenol requires careful handling in a controlled laboratory environment.[11][12]

Hazard Identification:

-

Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[11][13]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][13]

Safe Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

4-Nitro-3-(trifluoromethyl)phenol is a chemical of significant academic and industrial importance. Its properties are a textbook example of how substituent effects can be harnessed to control acidity, reactivity, and biological activity. A thorough understanding of its chemical characteristics, from its spectroscopic signature to its reactivity and handling requirements, is crucial for any researcher or scientist aiming to utilize this potent building block in the development of novel drugs, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

-

Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols.

-

Bodo, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

Karchava, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol Phase change data. NIST WebBook. Retrieved from [Link]

-

University of California, Davis. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. Retrieved from [Link]

-

African Rock Art. (n.d.). 4-(Trifluoromethoxy)phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol, 1 g. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

University of Calgary. (n.d.). Acidity of Substituted Phenols. Retrieved from [Link]

Sources

- 1. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 9. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 10. Phenol - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. 4-Nitro-3-(trifluoromethyl)phenol, 1 g, CAS No. 88-30-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]